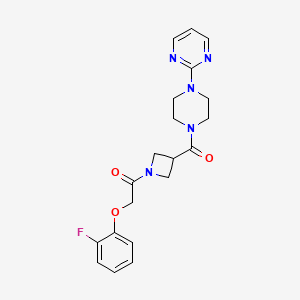
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic compound that features a combination of fluorophenoxy, pyrimidinyl, piperazine, and azetidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.
Synthesis of the Azetidinyl Intermediate: Concurrently, the azetidinyl intermediate is synthesized by reacting azetidine with a suitable carbonyl compound.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with the azetidinyl intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Piperazine and Pyrimidine Addition: The final step involves the addition of the piperazine and pyrimidine groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and azetidinyl moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy and pyrimidine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Products include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological and psychiatric disorders.
Biological Studies: Used in studies to understand its interaction with specific enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: Explored for its efficacy and safety in preclinical trials.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The piperazine and pyrimidine groups are crucial for binding to these targets, while the fluorophenoxy and azetidinyl moieties enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
- 2-(2-Bromophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
Uniqueness
Compared to its analogs, 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone offers unique properties such as enhanced metabolic stability and improved binding affinity due to the presence of the fluorine atom. This makes it a more promising candidate for drug development.
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-16-4-1-2-5-17(16)29-14-18(27)26-12-15(13-26)19(28)24-8-10-25(11-9-24)20-22-6-3-7-23-20/h1-7,15H,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNFEPMXDIDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2380303.png)
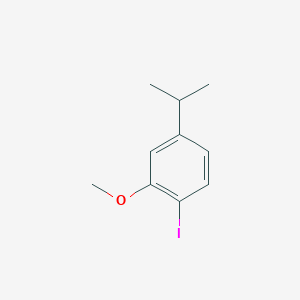
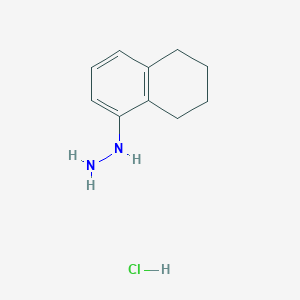

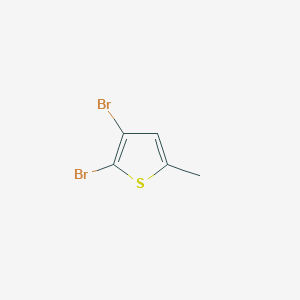
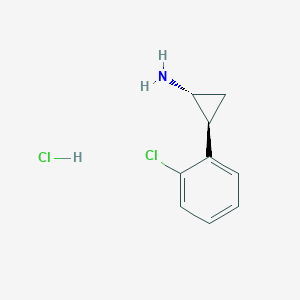
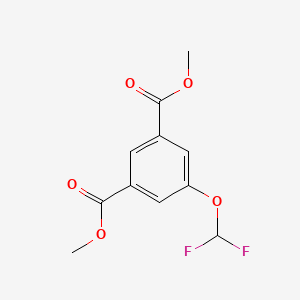
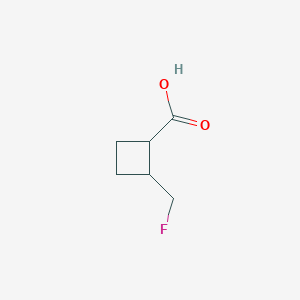
![4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine](/img/structure/B2380314.png)
![3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B2380317.png)
![N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2380320.png)
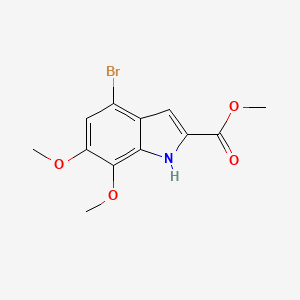
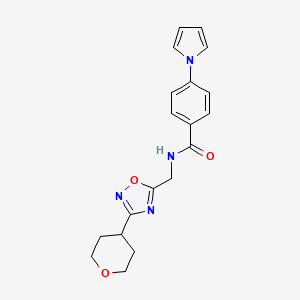
![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)
